
2,2'-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-trimethyl-1-{2-[2-(2,3,5-trimethylpyrazol-1-ium-1-yl)ethoxy]ethyl}pyrazol-1-ium is a synthetic organic compound belonging to the class of pyrazolium salts. This compound is characterized by its unique structure, which includes two pyrazolium rings substituted with methyl groups and connected by an ethoxyethyl linker. The presence of multiple methyl groups and the pyrazolium core imparts distinct chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trimethyl-1-{2-[2-(2,3,5-trimethylpyrazol-1-ium-1-yl)ethoxy]ethyl}pyrazol-1-ium typically involves the following steps:
Formation of 2,3,5-trimethylpyrazole: This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.
Quaternization: The 2,3,5-trimethylpyrazole is then reacted with an alkylating agent, such as ethyl bromide, to form the quaternary ammonium salt.
Linker Introduction: The quaternary ammonium salt is further reacted with ethylene glycol under basic conditions to introduce the ethoxyethyl linker, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-trimethyl-1-{2-[2-(2,3,5-trimethylpyrazol-1-ium-1-yl)ethoxy]ethyl}pyrazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazolium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the ethoxyethyl linker, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides, thiols, or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile used.
Major Products
Oxidation: N-oxides of the pyrazolium rings.
Reduction: Reduced pyrazolium derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
2,3,5-trimethyl-1-{2-[2-(2,3,5-trimethylpyrazol-1-ium-1-yl)ethoxy]ethyl}pyrazol-1-ium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers, due to its ionic nature and stability.
Mecanismo De Acción
The mechanism of action of 2,3,5-trimethyl-1-{2-[2-(2,3,5-trimethylpyrazol-1-ium-1-yl)ethoxy]ethyl}pyrazol-1-ium involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The pyrazolium rings can interact with nucleophilic sites on biomolecules, leading to potential biological activity. Additionally, the compound’s ability to form stable complexes with metals can influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl-1H-pyrazol-5-ium: Similar structure but with fewer methyl groups, leading to different reactivity and applications.
2,4,6-trimethylpyrylium: Another methyl-substituted heterocyclic compound with different electronic properties and uses.
1-ethyl-3-methylimidazolium: A well-known ionic liquid with different structural features but similar applications in materials science.
Uniqueness
2,3,5-trimethyl-1-{2-[2-(2,3,5-trimethylpyrazol-1-ium-1-yl)ethoxy]ethyl}pyrazol-1-ium is unique due to its dual pyrazolium rings and extensive methyl substitution, which confer distinct chemical and physical properties. This makes it particularly valuable in the development of new materials and as a versatile ligand in coordination chemistry.
Propiedades
Fórmula molecular |
C16H28N4O+2 |
|---|---|
Peso molecular |
292.42 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-[2-[2-(2,3,5-trimethylpyrazol-2-ium-1-yl)ethoxy]ethyl]pyrazol-1-ium |
InChI |
InChI=1S/C16H28N4O/c1-13-11-15(3)19(17(13)5)7-9-21-10-8-20-16(4)12-14(2)18(20)6/h11-12H,7-10H2,1-6H3/q+2 |
Clave InChI |
AFVJWYIBIYOQEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=[N+](N1CCOCCN2C(=CC(=[N+]2C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




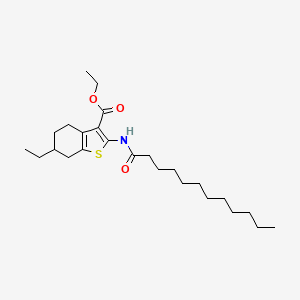
![methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12466293.png)
![(2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12466303.png)
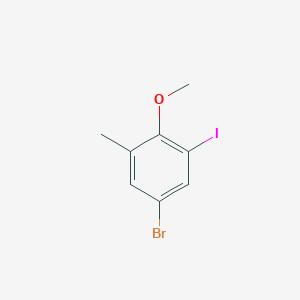
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
![N-[3-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12466317.png)
![17-(5-Chloro-2-hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12466326.png)
![N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide](/img/structure/B12466330.png)
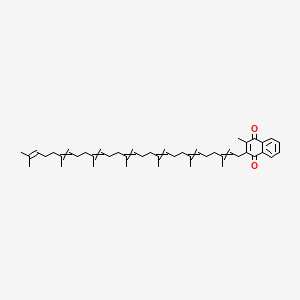
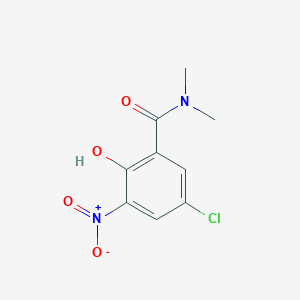
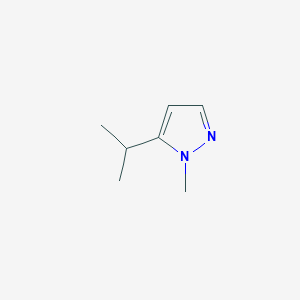
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate](/img/structure/B12466353.png)
